Lipophilicity Advantage vs. Non-Brominated Analog 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde exhibits a computed XLogP3-AA of 3.7, which is 0.7 logP units higher than its non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (XLogP3-AA = 3.0) [1][2]. This difference corresponds to an approximately 5-fold increase in predicted octanol/water partition coefficient, indicating significantly enhanced lipophilicity that may improve membrane permeability in cell-based assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde; XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3-AA = +0.7 (approx. 5-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can be critical for compounds intended for cellular target engagement; the brominated scaffold provides a 5-fold lipophilicity boost without additional molecular weight beyond the bromine atom.
- [1] PubChem Compound Summary for CID 889182, 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/692264-04-3 View Source
- [2] PubChem Compound Summary for CID 3152722, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/524732-38-5 View Source
